2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound characterized by its bromine atom, cyclopropyl group, and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, and the bromine atom is added via a halogenation process. The benzamide moiety is then attached through an amide coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: Due to its biological activities, 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is being studied for its therapeutic potential. It may be used in the treatment of infections and certain types of cancer.
Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzylamine
2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzene
Uniqueness: This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and biological activities
Properties
IUPAC Name |
2-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAINOYYWVHVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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